N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide
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Overview
Description
N-({[2,3’-bipyridine]-5-yl}methyl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and bipyridine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while bipyridine is a heterocyclic compound often used in coordination chemistry. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Mechanism of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The mechanism of formation of the adamantyl cation has been considered, in which the cation adds the olefin without activation energy and the resulting complex can form either 1-isobutylenyladamantane (unsaturated byproduct of adamantane alkylation) via deprotonation by the catalyst anion or the final product 1-isobutyladmantane via interaction .
As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups it contains. Generally, adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties , which could influence their ADME properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-5-yl}methyl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be functionalized through radical or carbocation intermediates.
Coupling with Bipyridine: The bipyridine moiety can be introduced through a coupling reaction.
Amide Bond Formation: The final step involves the formation of the amide bond between the adamantane carboxylic acid and the bipyridine derivative.
Industrial Production Methods
Industrial production methods for N-({[2,3’-bipyridine]-5-yl}methyl)adamantane-1-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-5-yl}methyl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone or other oxidized derivatives.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: Both the adamantane and bipyridine moieties can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include oxidized adamantane derivatives, reduced bipyridine derivatives, and various substituted products depending on the specific reagents and conditions used .
Scientific Research Applications
N-({[2,3’-bipyridine]-5-yl}methyl)adamantane-1-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
Adamantane-1-carboxylic acid: A precursor in the synthesis of various adamantane derivatives.
Uniqueness
N-({[2,3’-bipyridine]-5-yl}methyl)adamantane-1-carboxamide is unique due to the combination of the adamantane and bipyridine moieties. This combination imparts both structural stability and the ability to form metal complexes, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-21(22-9-16-6-17(10-22)8-18(7-16)11-22)25-13-15-3-4-20(24-12-15)19-2-1-5-23-14-19/h1-5,12,14,16-18H,6-11,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTJPAOXNIZFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=C(C=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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